Thieno[3,2-b]thiophene-2-carbaldehyde
Overview
Description
Thieno[3,2-b]thiophene-2-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various thiophene derivatives. It is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and an aldehyde functional group attached to the thiophene ring. This compound is of interest due to its potential applications in the development of new materials, including liquid-crystalline complexes and polymers with unique properties .
Synthesis Analysis
The synthesis of thieno[3,2-b]thiophene-2-carbaldehyde and its derivatives has been explored in several studies. A convenient route for its synthesis has been described, which is crucial for the development of novel supramolecular liquid-crystalline complexes . Additionally, large-scale synthesis methods have been reported, including a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide, leading to various polybromo derivatives . These methods are significant for the production of thieno[3,2-b]thiophene-2-carbaldehyde on a scale that is practical for industrial applications.
Molecular Structure Analysis
The molecular structure of thieno[3,2-b]thiophene-2-carbaldehyde derivatives has been elucidated using various spectroscopic techniques. For instance, the crystal and molecular structures of chalcones derived from thiophene-3-carbaldehyde have been described, providing insights into the configuration and planarity of the thiophene ring system . Furthermore, computational studies using methods like AM1 and MNDO have optimized the molecular geometry of related compounds, predicting planar conformations and low energy barriers for rotation of substituent groups .
Chemical Reactions Analysis
Thieno[3,2-b]thiophene-2-carbaldehyde undergoes a variety of chemical reactions, leading to the formation of diverse compounds. For example, it can react with propane-1-thiol and propane-1,3-dithiol to yield new thioacetal derivatives . It also participates in condensation reactions with aromatic amines to produce potential analgesic and anti-inflammatory agents . These reactions highlight the versatility of thieno[3,2-b]thiophene-2-carbaldehyde as a building block for synthesizing pharmacologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-b]thiophene-2-carbaldehyde and its polymers have been characterized using various analytical techniques. For instance, the polymerization of thiophene-2-carbaldehyde using hydrochloric acid as a catalyst has been studied, and the resulting polymer's morphological properties were examined using scanning electron microscopy (SEM), revealing spherical particles that form clusters . Additionally, the electronic and structural properties of acylated derivatives have been investigated, demonstrating photo- and thermochromic transformations that are relevant for material science applications .
Scientific Research Applications
Optical Properties and Synthesis Techniques
- Thieno[3,2-b]thiophene-2-carbaldehyde and its derivatives have been utilized in the synthesis of various compounds, showcasing their role in forming complex structures. For instance, derivatives like 4,5-dihydrothieno[3,2-c]quinolines have been prepared, demonstrating the compound's utility in creating structurally diverse molecules. These compounds exhibit significant fluorescence, suggesting potential applications in fields like imaging and sensor technology (Bogza et al., 2018).
- In another study, the photochemical synthesis of 4H-thieno[3,2-c]chromene from derivatives of thieno[3,2-b]thiophene-2-carbaldehyde was explored. This process highlights the photochemical reactivity of these compounds, indicating their possible use in light-sensitive applications (Ulyankin et al., 2021).
Supramolecular Chemistry and Liquid-Crystalline Complexes
- Thieno[3,2-b]thiophene-2-carbaldehyde has been used to synthesize novel supramolecular liquid-crystalline complexes. These complexes exhibit unique properties due to intermolecular hydrogen bonding, highlighting the potential of thieno[3,2-b]thiophene-2-carbaldehyde in designing new materials with specific physical characteristics (Tso et al., 1998).
Electronic and Semiconductor Applications
- Thieno[3,2-b]thiophene-2-carbaldehyde derivatives have shown potential in electronic and semiconducting applications. For example, research has demonstrated the use of thieno[3,2-b]thiophene-diketopyrrolopyrrole polymers in organic field-effect transistors and organic photovoltaic devices, indicating the compound's relevance in advanced electronic materials (Bronstein et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
thieno[3,2-b]thiophene-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4OS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVPCDAKZCFJBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353199 | |
Record name | Thieno[3,2-b]thiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-b]thiophene-2-carbaldehyde | |
CAS RN |
31486-86-9 | |
Record name | Thieno[3,2-b]thiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[3,2-b]thiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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